molecular formula C16H24O8 B6596754 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone CAS No. 110365-01-0

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone

Cat. No. B6596754
CAS RN: 110365-01-0
M. Wt: 344.36 g/mol
InChI Key: FQFYNHBRDVTSLE-UHFFFAOYSA-N
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Description

“1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone” is a chemical compound with the molecular formula C16H24O8 . It has an average mass of 344.357 Da and a monoisotopic mass of 344.147125 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.36 . It is a powder at room temperature . The melting point is reported to be between 120-121 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization : The compound has been utilized in the synthesis of various macrocyclic and multidentate compounds, demonstrating its utility as a building block in organic synthesis. For example, it has been used in the synthesis of novel macrocyclic multidentate crown compounds from a series of dioxodioic acids (Asay et al., 1977).

Applications in Medicinal Chemistry

  • Medicinal Chemistry : It has been used in the synthesis of anthracycline antibiotics, which are crucial in cancer treatment. One such example is the synthesis of (+)-4-demethoxydaunomycinone, a key compound in anthracycline chemistry (Gupta et al., 1984).

Micellar and Polymer Studies

  • Micellar and Polymer Studies : The compound has been studied for its role in the micellization behavior and aqueous solution properties of polymers like Tetronic® T904. These studies are crucial for developing novel drug delivery systems (Kadam et al., 2010).

Electronic Properties and Photocycloaddition

  • Electronic Properties and Photocycloaddition : Research has been conducted on the electronic properties and photocycloaddition reactions of tetronates. This includes studies on the [2+2]-photocycloaddition reactions of various tetronates, which are significant for understanding the stereochemistry and reaction mechanisms in organic chemistry (Kemmler et al., 2004).

Coordination Chemistry

  • Coordination Chemistry : The compound has been used in the preparation of coordination chain polymers of Nickel(II) and Copper(II) ions. These studies help in understanding the binding properties and potential biological activities of such complexes (Kurtoglu et al., 2005).

Spectroscopic Analysis

  • Spectroscopic Analysis : It has been identified and analyzed spectroscopically as a macrocyclic dihydroxamate siderophore known as alcaligin, produced by certain bacterial strains. This is important in the field of microbiology and biochemistry (Brickman et al., 1996).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c17-13-5-6-15(19)23-11-3-4-12-24-16(20)8-7-14(18)22-10-2-1-9-21-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFYNHBRDVTSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)CCC(=O)OCCCCOC(=O)CCC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469313
Record name 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110365-01-0
Record name 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 2
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 3
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 4
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 5
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 6
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone

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